molecular formula C10H9NO3 B13930871 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- CAS No. 54903-61-6

2(3H)-Benzoxazolone, 6-acetyl-3-methyl-

Cat. No.: B13930871
CAS No.: 54903-61-6
M. Wt: 191.18 g/mol
InChI Key: SZALAYSSIMHXRU-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-acetyl-3-methyl- is a heterocyclic organic compound that belongs to the benzoxazolone family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazolone ring with acetyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- typically involves the reaction of 3-methyl-2-benzoxazolinone with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products:

    Oxidation: Formation of 6-acetyl-3-methyl-2-benzoxazolone-4-carboxylic acid.

    Reduction: Formation of 6-acetyl-3-methyl-2-benzoxazolone-4-ol.

    Substitution: Formation of various substituted benzoxazolones depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of neurological disorders .

Comparison with Similar Compounds

    3-Methyl-2-benzoxazolinone: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    6-Acetyl-2-benzoxazolinone: Lacks the methyl group, which can affect its biological activity.

    3-Methyl-4(3H)-quinazolinone: Similar structure but with a quinazolinone ring instead of a benzoxazolone ring.

Uniqueness: 2(3H)-Benzoxazolone, 6-acetyl-3-methyl- is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

6-acetyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6(12)7-3-4-8-9(5-7)14-10(13)11(8)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZALAYSSIMHXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203424
Record name 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54903-61-6
Record name 6-Acetyl-3-methyl-3H-benzoxazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-acetyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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